molecular formula C10H11NO B1585320 4-Propoxybenzonitrile CAS No. 60758-84-1

4-Propoxybenzonitrile

Cat. No. B1585320
CAS RN: 60758-84-1
M. Wt: 161.2 g/mol
InChI Key: VYOPNUZYNSNYRA-UHFFFAOYSA-N
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Description

4-Propoxybenzonitrile is a chemical compound with the CAS Number: 60758-84-1 . It has a molecular weight of 161.2 and its IUPAC name is 4-propoxybenzonitrile . It is typically stored at ambient temperature .


Synthesis Analysis

The synthesis of 4-Propoxybenzonitrile involves 4-hydroxybenzonitrile (6.00 g, 50.4 mmol), potassium carbonate (17.4 g, 126 mmol) and n-propyl iodide (21.4 g, 126 mmol) heated in DMF (70 ml) at 70 °C for 12h . After cooling, water (150 ml) is added and the reaction mixture is extracted with diethyl ether (2 x 250ml). The combined organic phase is washed with water (200 ml), dried (sodium sulfate) and evaporated to give the desired intermediate (8.00 g, 98%) .


Molecular Structure Analysis

The molecular formula of 4-Propoxybenzonitrile is C10H11NO . The InChI code is 1S/C10H11NO/c1-2-7-12-10-5-3-9 (8-11)4-6-10/h3-6H,2,7H2,1H3 .


Physical And Chemical Properties Analysis

4-Propoxybenzonitrile is a solid at room temperature . It has a boiling point of 41°C . The molecular weight is 161.2 .

Scientific Research Applications

Intramolecular Charge Transfer

Research on similar compounds like 4-aminobenzonitrile has revealed insights into intramolecular charge transfer mechanisms. Studies combining quantum chemistry and quantum dynamics have confirmed an ultrafast radiationless decay channel from the charge-transfer state to the locally excited state in 4-aminobenzonitrile. This pathway proceeds through a planar conical intersection and is more efficient in the presence of acetonitrile than in the gas phase, aligning with recent experimental observations (Perveaux et al., 2015).

Synthesis and Antimicrobial Activity

The synthesis of benzohydrazide derivatives, involving compounds like 4-thiomorpholin-4ylbenzonitrile, highlights the potential of these compounds in developing new bioactive molecules. This process includes nucleophilic substitution reactions and aims to optimize biological effects with less toxicity. The antimicrobial activity of these newly synthesized compounds has been tested, indicating their potential application in therapeutic fields (Kardile & Kalyane, 2010).

Herbicide Resistance in Plants

A study on bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a related compound, demonstrated the possibility of developing herbicide resistance in plants by introducing a bacterial detoxification gene. This approach involves converting bromoxynil to a less harmful metabolite, thereby conferring resistance to the herbicide in transgenic tobacco plants (Stalker et al., 1988).

Safety And Hazards

4-Propoxybenzonitrile is harmful if swallowed, in contact with skin or if inhaled . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, ensure adequate ventilation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

4-propoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOPNUZYNSNYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314231
Record name 4-propoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propoxybenzonitrile

CAS RN

60758-84-1
Record name 60758-84-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-propoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JH Choi, MHG Prechtl - ChemCatChem, 2015 - Wiley Online Library
… 4-Propoxybenzonitrile was hydrogenated in the presence of hexylamine to give quantitative conversions with both complexes (Table 1, entry 11 a/b), and excellent yields of the coupled …
M Applewhite - 2012 - scholar.sun.ac.za
Dithiadiazolyl heterocyclic radicals form part of an ever-growing research field in the quest for organic magnets and conducting materials due to the lone electron located within the …
Number of citations: 1 scholar.sun.ac.za
M Hashimoto, T Nakagita, T Misaka - RSC advances, 2021 - pubs.rsc.org
… According to a previous report, 72 3-amino-4-propoxybenzonitrile (67), in which the nitro group of 66 was substituted by a cyano group, resulted in almost no decrease in sweetness. …
Number of citations: 6 pubs.rsc.org
T Rieth, N Tober, D Limbach, T Haspel, M Sperner… - pdfs.semanticscholar.org
… This compound was prepared according to general procedure DL-Tet1 from 4.21 g (26.1 mmol, 1 eq) 4-propoxybenzonitrile 157, 3.40 g (52.2 mmol, 2.0 eq) sodium azide and 7.57 g (…
Number of citations: 0 pdfs.semanticscholar.org
SK Park - 2011 - search.proquest.com
Chapter 1 of this dissertation reviews how small molecules have been used as probes to study biological processes. The pros and cons of both classical (study of biological processes …
Number of citations: 0 search.proquest.com
A Vijeta - 2021 - repository.cam.ac.uk
The development of sustainable and environmentally benign methods to perform chemical transformations has become a key challenge in chemistry. Visible light photoredox catalysis …
Number of citations: 3 www.repository.cam.ac.uk
S Xu, T Cai, Z Yun - Synlett, 2016 - thieme-connect.com
Cobalt-containing mesoporous ZSM-5 zeolite (Co-ZSM-5-M) catalyst showed high catalytic activity, selectivity, and excellent reusability in C=C double-bond cleavage of alkenes to form …
Number of citations: 7 www.thieme-connect.com
MJ Applewhite, DA Haynes, GE Arnott - Supramolecular Chemistry, 2016 - Taylor & Francis
Herein, we describe an improved method to synthesise mono-, di- and tetra-cyanocalix[4]arene and report their crystal structure determinations. We also report our attempts to further …
Number of citations: 2 www.tandfonline.com
廖立敏, 李建凤, 雷光东 - 武汉大学学报(理学版), 2017 - xml-data.org
: 将有机化合物分子中的非氢原子分为4 类, 将不同非氢原子自身及非氢原子之间的关系参数化构建出新的结构描述符, 对部分取代苯胺类化合物分子结构进行参数化表达, 采用逐步回归(SMR) …
Number of citations: 1 www.xml-data.org

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